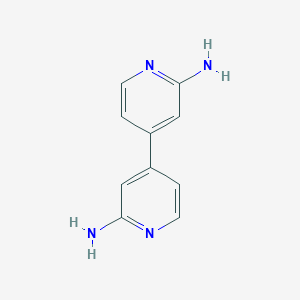

2,2'-Diamino-4,4'-bipyridine

Description

Significance of Bipyridine Scaffolds in Modern Chemical Research

Bipyridine scaffolds are a cornerstone of modern chemical research, valued for their rigid, planar structure and their ability to act as bidentate chelating ligands for a wide array of metal ions. researchgate.net This chelation, involving the formation of a stable five-membered ring with the metal center, is fundamental to their utility. The resulting metal complexes exhibit a rich diversity of electrochemical and photophysical properties, leading to their application in numerous fields.

In catalysis, bipyridine complexes are employed in processes such as the copolymerization of carbon monoxide and styrene. They are also integral to the development of systems for water oxidation and carbon dioxide reduction. The stability and tunable nature of the bipyridine framework allow for the systematic modification of the ligand's electronic and steric properties, thereby influencing the catalytic activity and selectivity of the metal center. researchgate.net

Furthermore, bipyridine derivatives are crucial in materials science, particularly in the construction of metal-organic frameworks (MOFs) and supramolecular assemblies. nih.gov Their ability to form stable complexes and participate in intermolecular interactions facilitates the self-assembly of highly ordered, porous materials with applications in gas storage, separation, and sensing. The inherent luminescence of some bipyridine-based metal complexes has also been harnessed in the development of organic light-emitting diodes (OLEDs) and chemical sensors. researchgate.net

Unique Characteristics of 2,2'-Diamino-4,4'-bipyridine as a Versatile Ligand and Building Block

This compound, a derivative of the parent 2,2'-bipyridine (B1663995), possesses unique characteristics that set it apart as a particularly versatile ligand and building block. The defining feature of this compound is the presence of amino (-NH₂) groups at the 4 and 4' positions of the bipyridine core.

These amino groups are strongly electron-donating, which significantly influences the electronic properties of the bipyridine system. This electron donation increases the electron density on the pyridine (B92270) rings, thereby enhancing the ligand's ability to coordinate with metal ions. The resulting metal complexes often exhibit enhanced stability compared to those formed with unsubstituted bipyridine. This property is particularly valuable in applications where robust metal-ligand interactions are paramount.

Beyond its electronic effects, the amino groups in this compound introduce the capacity for hydrogen bonding. researchgate.net The -NH₂ groups can act as hydrogen bond donors, enabling the formation of intricate and stable supramolecular architectures. This has been demonstrated in the construction of three-dimensional hydrogen-bonded networks in the solid state. researchgate.netacs.org This dual functionality—strong metal chelation and hydrogen bonding capability—makes this compound a powerful tool for crystal engineering and the design of functional materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [2,2'-Bipyridine]-4,4'-diamine |

| CAS Number | 18511-69-8 |

| Molecular Formula | C₁₀H₁₀N₄ |

| Molecular Weight | 186.21 g/mol |

| Appearance | Crystal - Powder / Colour: White - Slightly pale yellow - Yellow-green |

| Melting Point | >270°C (decomposes) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

Research Landscape and Scholarly Focus on this compound

The unique properties of this compound have led to a focused and growing body of research. A significant area of investigation involves its use in the synthesis of transition metal complexes with tailored redox properties. For instance, the electron-donating nature of the amino groups has been exploited to lower the redox potential of osmium complexes. researchgate.net This is a critical parameter in the development of electrochemical biosensors, such as those for glucose monitoring, as it helps to minimize interference from other electroactive species. researchgate.net

The ability of this compound to form extensive hydrogen-bonded networks has also been a major focus of research. acs.org Scientists have utilized this compound as a "metallo-tecton," a building block that combines metal coordination and hydrogen bonding to direct the self-assembly of complex supramolecular structures. acs.org These studies are fundamental to advancing the field of crystal engineering and designing materials with specific topologies and functions.

Improved synthetic routes for this compound have also been a subject of scholarly attention, aiming to make this valuable compound more accessible for research. universityofgalway.iequb.ac.uk The development of more efficient synthetic procedures, such as the reduction of 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide, has significantly increased the yield and facilitated the purification of the diamino complex, thereby accelerating its application in various research domains. universityofgalway.iequb.ac.uk

Table 2: Comparison of this compound with Other Bipyridine Derivatives

| Compound Name | Key Structural Feature | Primary Application Focus |

|---|---|---|

| 2,2'-Bipyridine | Unsubstituted bipyridine core | General purpose chelating ligand |

| 4,4'-Dimethyl-2,2'-bipyridine | Electron-donating methyl groups | Enhancing solubility and stability of metal complexes |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | Electron-withdrawing carboxylic acid groups | Anchoring dyes to semiconductor surfaces in solar cells |

| This compound | Electron-donating amino groups with hydrogen bonding capability | Lowering redox potentials of metal complexes for biosensors; building supramolecular networks |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopyridin-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-9-5-7(1-3-13-9)8-2-4-14-10(12)6-8/h1-6H,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRCSFAMFIQCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C2=CC(=NC=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443371 | |

| Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189000-91-7 | |

| Record name | 2,2'-DIAMINO-4,4'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,2 Diamino 4,4 Bipyridine

Established Synthetic Routes to 2,2'-Diamino-4,4'-bipyridine

A well-established and improved synthetic pathway to 4,4′-diamino-2,2′-bipyridine has been developed, offering a significant increase in yield compared to previous methods. universityofgalway.ie This route utilizes mild reaction conditions, which facilitates a more efficient production and purification process. universityofgalway.iequb.ac.uk

Nitration of 2,2'-Bipyridine (B1663995) and Subsequent Reduction Strategies

The synthesis often commences with the nitration of 2,2'-bipyridine. This electrophilic substitution reaction typically introduces nitro groups onto the bipyridine core. Following nitration, a reduction step is necessary to convert the nitro groups to the desired amino functionalities.

A common precursor used is 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide. universityofgalway.ie The reduction of this compound is a key step in forming 4,4′-diamino-2,2′-bipyridine. universityofgalway.ie Various reducing agents and conditions can be employed for this transformation. One documented method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net In this procedure, a mixture of the dinitro compound and Pd/C in ethanol (B145695) is heated to reflux under a nitrogen atmosphere. researchgate.net Hydrazine hydrate is then added dropwise to effect the reduction. researchgate.net

Alternative reduction strategies include the use of sodium dithionite (B78146) (Na₂S₂O₄) in an alkaline medium, which presents a cost-effective option.

Catalytic Hydrogenation Methods and Process Optimization

Catalytic hydrogenation is a crucial technique for the synthesis of diaminobipyridines. The reduction of 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide to 4,4′-diamino-2,2′-bipyridine can be efficiently achieved using a palladium on carbon (Pd/C) catalyst. researchgate.net The process involves heating a suspension of the starting material and the catalyst in ethanol, followed by the careful addition of a reducing agent like hydrazine hydrate. researchgate.net This method has been shown to produce significantly higher yields than previously reported procedures. universityofgalway.ie

Process optimization focuses on mild reaction conditions to enhance the efficiency of both the reaction and the subsequent purification of the diamino complex. universityofgalway.iequb.ac.uk The use of a superior synthetic route has been reported to produce four times the yield of earlier methods. universityofgalway.ie

Purification Techniques for High-Purity Material

After synthesis, purification of the crude product is essential to obtain high-purity this compound. Common purification techniques include recrystallization and column chromatography. For instance, after the reduction of 4,4′-dinitro-2,2′-bipyridine-N,N′-dioxide, the resulting yellow precipitate is filtered and washed with water to afford the dinitro intermediate. researchgate.net In another example, 4,4'-bis(chloromethyl)-2,2'-bipyridine can be purified by recrystallization from hot absolute ethanol or by flash chromatography on silica (B1680970) gel. orgsyn.org The choice of purification method depends on the nature of the impurities and the desired final purity of the compound.

Novel Synthetic Approaches and Derivatization

Recent research has focused on developing novel, more efficient synthetic methods and expanding the library of diaminobipyridine derivatives.

One-Pot Synthesis of Amidine/Amidinate Derivatives

Amidine derivatives are recognized for their importance in medicinal and synthetic chemistry. mdpi.com One-pot, multi-component reactions have emerged as a powerful tool for the synthesis of these compounds. nih.gov For example, novel series of amidines have been synthesized through the reaction of alicyclic amines, cyclic ketones, and a highly electrophilic 4-azidoquinolin-2(1H)-one without the need for a catalyst or additive. nih.gov Another approach involves a copper-catalyzed one-pot synthesis of N-sulfonyl amidines from sulfonyl hydrazines, terminal alkynes, and sulfonyl azides. mdpi.com A sustainable, copper-catalyzed protocol has also been developed for preparing amidines from the nucleophilic addition of amines to nitriles. mdpi.com

Coupling Reactions for Isomeric Diaminobipyridines (e.g., 5,5'-Diamino-2,2'-bipyridine)

The synthesis of isomeric diaminobipyridines, such as 5,5'-diamino-2,2'-bipyridine, often employs metal-catalyzed cross-coupling reactions. An improved synthesis of 5,5'-diamino-2,2'-bipyridine starts from a pyrrole-protected aminopyridine. nih.gov Stille and Suzuki coupling reactions are widely used for constructing the C(sp²)-C(sp²) bonds necessary for the bipyridine framework. nih.govmdpi.com

For instance, a scalable synthesis of 5,5'-dibromo-2,2'-bipyridine, a key intermediate, has been developed from inexpensive starting materials. nih.gov This dibromo derivative can then be selectively functionalized in a stepwise manner using consecutive Stille couplings to introduce various substituents. nih.gov Similarly, Negishi cross-coupling offers an alternative route for synthesizing substituted bipyridines. acs.org

An improved synthesis for 6,6'-diamino-2,2'-bipyridine from 6,6'-dibromo-2,2'-bipyridine has been developed using potassium amide in liquid ammonia (B1221849) with an iron(III) nitrate (B79036) nonahydrate catalyst, achieving yields of 85-95%. researchgate.net

Chemical Functionalization and Post-Synthetic Modification of the this compound Core

The this compound molecule serves as a versatile scaffold for chemical modification, owing to the presence of reactive amino groups and an aromatic bipyridine core. These functionalization capabilities allow for the fine-tuning of its electronic, steric, and coordination properties, thereby expanding its utility in various chemical applications. The primary routes for its transformation include reactions targeting the aromatic system and modifications of the exocyclic amino functionalities.

Electrophilic Aromatic Substitution Reactions

The pyridine (B92270) rings in this compound, while inherently electron-deficient, are activated towards electrophilic aromatic substitution by the strong electron-donating effect of the amino groups at the 2 and 2' positions. These amino groups increase the electron density of the rings and direct incoming electrophiles primarily to the positions ortho and para to themselves, namely the 3,3' and 5,5' positions.

Key electrophilic substitution reactions applicable to the this compound core include nitration and halogenation. For instance, nitration introduces nitro groups (NO₂) onto the pyridine rings, which can subsequently serve as versatile handles for further synthetic transformations, such as reduction to form additional amino groups. Similarly, halogenation, using reagents like N-bromosuccinimide, can introduce halogen atoms, which can participate in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds. The precise control of reaction conditions is crucial to achieve desired levels of substitution and to avoid side reactions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophile | Reagent Example | Predicted Position(s) of Substitution | Rationale |

| Nitronium ion (NO₂⁺) | HNO₃/H₂SO₄ | 3,3' and/or 5,5' | The amino groups are strong activating and ortho, para-directing groups. |

| Bromonium ion (Br⁺) | N-Bromosuccinimide | 3,3' and/or 5,5' | The activating effect of the amino groups overcomes the deactivating nature of the pyridine nitrogen. |

| Sulfonium ion (SO₃H⁺) | Fuming H₂SO₄ | 3,3' and/or 5,5' | The directing effect of the amino groups dictates the position of sulfonation. |

Reactions Involving Amino Functionalities (e.g., Acylation, Alkylation)

The nucleophilic amino groups of this compound are readily susceptible to reaction with a wide array of electrophiles. These modifications are instrumental in altering the steric hindrance around the nitrogen donors and modulating the electronic character of the ligand.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides results in the formation of amides. This transformation can be used to introduce carbonyl groups that can serve as additional coordination sites or engage in hydrogen bonding interactions, influencing the packing of molecules in the solid state. The stoichiometry of the reactants can be adjusted to achieve either mono- or di-acylation.

Alkylation: Alkylation of the amino groups, typically with alkyl halides, introduces alkyl chains that increase the steric bulk of the ligand. This can be strategically employed to control the coordination number and geometry of metal complexes formed with the modified ligand. The extent of alkylation can be controlled to yield secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Other important reactions at the amino groups include reactions with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. These derivatives are of interest for their ability to form extensive hydrogen-bonding networks, making them valuable building blocks for supramolecular chemistry.

Table 2: Examples of Reactions at the Amino Functionalities of this compound

| Reagent | Reaction Type | Illustrative Product | Potential Utility of Product |

| Acetyl chloride | Acylation | N,N'-diacetyl-2,2'-diamino-4,4'-bipyridine | Ligand with modified electronic properties for coordination chemistry. |

| Methyl iodide | Alkylation | N,N,N',N'-tetramethyl-2,2'-diamino-4,4'-bipyridine | Precursor for the synthesis of ionic liquids or as a phase-transfer catalyst. |

| Phenyl isocyanate | Carbamoylation | N,N'-bis(phenylcarbamoyl)-2,2'-diamino-4,4'-bipyridine | Building block for the construction of supramolecular polymers and gels. |

Controlled Oxidation and Reduction Pathways

The this compound molecule can undergo controlled oxidation and reduction at both the bipyridine core and the amino groups, leading to a diverse range of derivatives with tailored properties.

Oxidation: The pyridine nitrogen atoms can be selectively oxidized to the corresponding N-oxides using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the bipyridine system and can influence its coordination behavior with metal ions. The amino groups can also be oxidized, though care must be taken to control the reaction to avoid unwanted side products.

Reduction: The bipyridine core is susceptible to reduction under various conditions. Catalytic hydrogenation, for example, can be employed to reduce the aromatic pyridine rings to the corresponding saturated piperidine (B6355638) rings, resulting in a more flexible ligand framework. If nitro groups have been previously introduced onto the aromatic core, they can be selectively reduced to amino groups, providing access to tetra-substituted bipyridines. For instance, the reduction of a dinitro-2,2'-diamino-4,4'-bipyridine derivative would yield a tetraamino-4,4'-bipyridine, a highly functionalized ligand for the synthesis of porous coordination polymers and metal-organic frameworks.

The electrochemical properties of this compound and its derivatives have also been explored, revealing redox processes associated with the bipyridine unit. This highlights their potential for use in redox-active materials and electrocatalysis.

Coordination Chemistry and Metallo Supramolecular Architectures Involving 2,2 Diamino 4,4 Bipyridine

Synthesis and Structural Elucidation of Metal Complexes

The versatile chelating nature of 2,2'-Diamino-4,4'-bipyridine allows for the synthesis of a wide array of coordination complexes with transition metals from across the d-block. The resulting structures are diverse, influenced by the metal's coordination preferences and the reaction conditions.

Complexes of 2,2'-diamino-bipyridine derivatives with first-row transition metals have been synthesized and structurally characterized. For instance, novel complexes of 4,4'-diamino-2,2'-bipyridine (dabpy) with Cu(II), Co(III), and Ni(II) have been reported. researchgate.net X-ray diffraction studies revealed that the [Cu(dabpy)₂]²⁺ complex features a four-coordinate copper center with a distorted square-planar geometry. researchgate.net In contrast, the cobalt(III) and nickel(II) complexes were found to be six-coordinate, adopting an octahedral geometry. researchgate.net In these cases, the amino groups were not involved in direct metal coordination, but were available for hydrogen bonding. researchgate.net Iron complexes with related bipyridine-diimine ligands have also been studied, demonstrating extensive redox activity. nih.gov

| Metal Ion | Complex Formula | Coordination Geometry | Key Structural Feature | Reference |

| Cu(II) | [Cu(dabpy)₂]²⁺ | Distorted Square-Planar | Four-coordinate metal center. | researchgate.net |

| Co(III) | [Co(dabpy)₃]³⁺ (example) | Octahedral | Six-coordinate metal center. | researchgate.net |

| Ni(II) | [Ni(dabpy)₃]²⁺ | Octahedral | Forms 3D hydrogen-bonded networks with carboxylate anions. | researchgate.netacs.org |

| Fe(II) | [Fe(dabpy)₃]²⁺ | Octahedral | Engages in second-sphere coordination via hydrogen bonding. | hhu.de |

| Zn(II) | [Zn(dabpy)₃]²⁺ | Octahedral | Forms second-sphere host-guest systems with crown ethers. | hhu.de |

dabpy = 4,4'-diamino-2,2'-bipyridine

The coordination chemistry of diamino-bipyridine ligands extends to heavier transition metals. Ruthenium(II) complexes are of particular interest. For example, a redox-active diamine ligand, 4,4'-bis(di-p-anisylamino)-2,2'-bipyridine, was chelated with a Ru(bpy)₂ fragment (where bpy is 2,2'-bipyridine). nih.govacs.org This complex showed significant electronic coupling between the amine groups, a property not observed with Ir(ppy)₂ (where ppy is 2'-phenylpyridine). nih.govacs.org This highlights the crucial role of the specific metal ion in mediating electronic communication through the ligand. nih.gov

Complexes with Cd(II) and Ag(I) have also been synthesized. In one study, a hydrated [Cd(bpy4da)₃]·2Cl complex was reported (where bpy4da is 2,2′-bipyridine-4,4′-diamine). acs.org The coordination of silver(I) to ambidentate bipyridine ligands containing cyano groups has shown that the resulting structure can vary from discrete monomeric units to one- or two-dimensional coordination polymers, depending on the anion and crystallization solvent. rsc.org For aminotroponiminate ligands, silver(I) complexes have been isolated with distorted trigonal-planar coordination geometries. nih.gov

| Metal Ion | Example Complex System | Key Finding | Reference |

| Ru(II) | [Ru(bpy)₂(NNbpy)]²⁺ | Metal chelation enhances amine-amine electronic coupling. | nih.govacs.org |

| Ir(III) | [Ir(ppy)₂(NNbpy)]⁺ | Inefficient electronic coupling observed compared to Ruthenium. | nih.govacs.org |

| Cd(II) | [Cd(bpy4da)₃]²⁺ | Forms hydrated chloride salt complex. | acs.org |

| Ag(I) | Ag(I) with cyano-substituted bipyridines | Anion and solvent determine dimensionality (monomer vs. polymer). | rsc.org |

NNbpy = 4,4'-bis(di-p-anisylamino)-2,2'-bipyridine; bpy4da = 2,2′-bipyridine-4,4′-diamine

The synthesis of metal complexes with this compound and its derivatives is highly sensitive to the reaction environment. Various factors can be tuned to direct the assembly of specific supramolecular architectures.

Hydrothermal Reactions: This method has been employed for the synthesis of certain bipyridine complexes. For example, a cuprous compound, CuCl(2,2′-bipyridine)₂·3.5H₂O, was prepared through a hydrothermal reaction, resulting in an isolated structure of the core complex and lattice water molecules. researchgate.net

Anion Influence: The counter-anion present during crystallization plays a crucial role in dictating the final structure. researchgate.net Weakly coordinating or non-coordinating anions like PF₆⁻ or BF₄⁻ may lead to the formation of discrete monomeric complexes. rsc.org In contrast, anions capable of coordinating to the metal or acting as strong hydrogen bond acceptors, such as nitrates, carboxylates, or chlorides, can bridge metal centers or link complexes through hydrogen bonds, resulting in the formation of extended polymeric networks. hhu.deacs.orgrsc.org For instance, transition metal complexes with 2,2′-bipyridine-4,4′-diamine form extensive three-dimensional hydrogen bonding networks when crystallized with carboxylate counteranions. acs.org

Crystallographic Analysis and Geometrical Characterization (e.g., Distorted Square Planar, Octahedral Geometries)

Single-crystal X-ray diffraction has been instrumental in elucidating the precise molecular structures of metal complexes incorporating this compound (dabpy). The coordination geometry around the metal center is highly dependent on the metal ion and the stoichiometry of the complex.

For instance, a copper(II) complex, [Cu(dabpy)₂]²⁺, was found to possess a four-coordinated copper center with a distorted square-planar geometry. researchgate.net In contrast, cobalt(III) and nickel(II) complexes with the same ligand adopt a six-coordinated octahedral geometry. researchgate.net Similarly, ruthenium (Ru) and iron (Fe) complexes with this ligand are also known to form octahedral geometries. The amino groups on the bipyridine backbone play a crucial role in stabilizing these structures through hydrogen bonding.

In a different example, a cuprous complex, CuCl(2,2'-bipyridine)₂·3.5H₂O, demonstrated a structure where the Cu⁺ ion coordinates to four nitrogen atoms from two 2,2'-bipyridine (B1663995) molecules and one chloride ion. Another copper complex, Cu₂(C₈H₄O₄)(C₁₀H₈N₂)₄₂·2H₂O, showcases each copper atom in a distorted square-pyramidal geometry, coordinated to an oxygen atom from a terephthalate (B1205515) dianion and four nitrogen atoms from two 2,2'-bipyridine molecules. researchgate.net

The coordination of this compound to d⁸ metal ions like Pd(II) and Pt(II) can lead to various products, including 1:1, 1:2, and 2:2 (head-tail or head-head) complexes. nih.gov The specific arrangement of the ligands can be determined through careful analysis of their NMR spectra. nih.gov

Table 1: Crystallographic Data and Geometries of Selected this compound Complexes

| Complex | Metal Ion | Coordination Geometry | Key Structural Features | Reference |

| [Cu(dabpy)₂]²⁺ | Cu(II) | Distorted Square-Planar | Four-coordinated copper center. | researchgate.net |

| Co(III) complex | Co(III) | Octahedral | Six-coordinated metal center. | researchgate.net |

| Ni(II) complex | Ni(II) | Octahedral | Six-coordinated metal center. | researchgate.net |

| CuCl(2,2'-bipyridine)₂·3.5H₂O | Cu(I) | Distorted Tetrahedral | Coordinated to four N atoms and one Cl⁻. | researchgate.net |

| Cu₂(C₈H₄O₄)(C₁₀H₈N₂)₄₂·2H₂O | Cu(II) | Distorted Square-Pyramidal | Bridged by a terephthalate dianion. | researchgate.net |

| Pt(1-MeC-N3)₂(bpy)₂·2.5H₂O | Pt(II) | Square-Planar | Mononuclear complex with model nucleobases. | nih.gov |

| ht-(bpy)Pd(N3-1-MeC(-)-N4)₂Pd(bpy)₂·3H₂O | Pd(II) | Square-Planar | Head-to-tail dinuclear complex. | nih.gov |

Spectroscopic Characterization (FT-IR, UV-Vis, NMR, EPR, Mößbauer Spectroscopy)

A suite of spectroscopic techniques is employed to comprehensively characterize complexes of this compound.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the vibrational modes of the ligand and its complexes. The coordination of the bipyridine nitrogen atoms to the metal center typically results in shifts in the characteristic ring stretching frequencies. The N-H stretching vibrations of the amino groups are also sensitive to their involvement in hydrogen bonding.

UV-Vis Spectroscopy: The electronic absorption spectra of these complexes in the ultraviolet-visible (UV-Vis) region provide insights into the electronic transitions. Ruthenium complexes, for example, display intense intraligand π → π* transitions and metal-to-ligand charge-transfer (MLCT) bands. researchgate.net The energy of these MLCT bands can be tuned by introducing electron-donating or electron-withdrawing groups on the ligand, with electron-donating groups causing a red-shift. researchgate.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a powerful tool for characterizing the structure of these complexes in solution. nih.gov The chemical shifts of the bipyridine protons, especially the H5 and H5' resonances which appear furthest upfield, are indicative of the ligand's binding mode. nih.gov Additional information can be gleaned from the concentration dependence of H6 and H6' resonances and, where applicable, ¹⁹⁵Pt-¹H coupling constants. nih.gov

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is utilized for studying complexes with unpaired electrons, such as Cu(II) complexes. The EPR spectrum provides information about the electronic structure and the coordination environment of the paramagnetic metal ion.

Mößbauer Spectroscopy: Mößbauer spectroscopy is a highly sensitive technique for probing the chemical environment of specific nuclei, most commonly ⁵⁷Fe. wikipedia.org It can provide detailed information about the oxidation state, spin state, and coordination symmetry of iron in its complexes. dicp.ac.cn This technique is particularly useful for studying iron-containing catalysts and materials to understand structure-activity relationships and reaction mechanisms. dicp.ac.cn

Supramolecular Self-Assembly and Coordination Polymers

The unique structural features of this compound facilitate its use as a "metallo-tecton" (a metal-containing building block) in the construction of extended supramolecular networks and coordination polymers. The interplay of coordination bonds and non-covalent interactions directs the self-assembly of these architectures.

Hydrogen-Bonded Metallo-Tecton Networks

The amino groups of this compound are excellent hydrogen bond donors. When complexed with a metal center, the resulting [M(dabpy)ₓ]ⁿ⁺ cation can act as a metallo-tecton, directing the formation of extensive hydrogen-bonded networks. These networks often involve counter-anions or solvent molecules that act as hydrogen bond acceptors. For example, transition metal complexes of this ligand can form three-dimensional hydrogen bonding networks with carboxylate counteranions. acs.org

Formation of One-, Two-, and Three-Dimensional Coordination Networks

The dimensionality of the resulting coordination network is influenced by the coordination preferences of the metal ion and the nature of any bridging ligands present. While this compound itself typically acts as a chelating ligand, its complexes can be linked into higher-dimensional structures.

One-Dimensional (1D) Networks: Linear chains or ladder-type polymers can be formed. nih.gov For instance, chloro-bridged coordination chains have been observed in copper complexes. researchgate.net

Two-Dimensional (2D) Networks: Layered structures can be assembled, often through a combination of coordination bonds and hydrogen bonding. researchgate.net

Three-Dimensional (3D) Networks: Interconnected frameworks can be constructed, leading to the formation of metal-organic frameworks (MOFs). acs.org These 3D networks can even exhibit interpenetration, where multiple independent networks are intertwined. researchgate.net

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Supramolecular Organization

Non-covalent interactions are paramount in dictating the final supramolecular architecture.

Hydrogen Bonding: As previously discussed, hydrogen bonds involving the amino groups are a dominant feature, linking metallo-tectons and other components into well-defined structures. acs.orgresearchgate.net These interactions are crucial for the stability of the crystal packing. researchgate.net

The interplay of these and other weak interactions, such as C-H···π and van der Waals forces, collectively determines the conformation and packing of the molecules in the solid state. researchgate.netnih.govrsc.org

Mechanistic Studies of Self-Assembly Processes and Defect Clearance

The formation of these complex supramolecular architectures is a dynamic process. Mechanistic studies aim to understand the pathways of self-assembly, from the initial coordination events to the growth of the extended network. These studies can involve techniques like variable-temperature NMR to probe the kinetics and thermodynamics of association and dissociation.

An important aspect of self-assembly is the ability of the system to self-correct and minimize defects in the final structure, a process known as defect clearance. This is often an inherent feature of systems governed by reversible non-covalent interactions, allowing for the disassembly and reassembly of components until the most thermodynamically stable architecture is achieved.

Electronic, Photophysical, and Electrochemical Research on 2,2 Diamino 4,4 Bipyridine and Its Complexes

Electronic Structure Investigations

The electronic structure of 2,2'-diamino-4,4'-bipyridine and its derivatives is fundamental to understanding their reactivity, spectroscopy, and application in various technologies. The arrangement of electrons in the frontier molecular orbitals, in particular, dictates the electronic transitions and interactions with metal centers.

Determination of Frontier Molecular Orbitals (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the electronic behavior of molecules. libretexts.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, determines the energy required for electronic excitation. libretexts.org In conjugated systems like 2,2'-bipyridine (B1663995) derivatives, these orbitals are typically π and π* orbitals, respectively. libretexts.org

For this compound, the amino groups act as electron-donating substituents, which raises the energy of the HOMO. This, in turn, reduces the HOMO-LUMO gap compared to the unsubstituted 2,2'-bipyridine. This smaller energy gap is crucial as it influences the wavelength of light absorbed by the molecule, typically shifting it to longer wavelengths (a red-shift). nih.gov

In the context of metal complexes, the frontier orbitals are more complex, involving contributions from both the metal d-orbitals and the ligand-based orbitals. For instance, in ruthenium(II) polypyridine complexes, functionalization of the bipyridine ligand with electron-donating groups leads to the intercalation of donor-centered orbitals within the metal-centered frontier orbital manifold. nih.gov This modification of the electronic structure is a key strategy for tuning the complex's properties. Similarly, in certain platinum(II) complexes, lone pair donation from bridging atoms can raise the energy of mixed metal-ligand orbitals (related to the HOMO) while leaving the bipyridine π* orbital (LUMO) largely unaffected, thereby reducing the energy of charge transfer transitions. rsc.org

Impact of Ligand Design and Substituents on Electronic Properties

The design of the bipyridine ligand, specifically the nature and position of its substituents, has a profound impact on the electronic properties of both the free ligand and its metal complexes. The amino groups in this compound are strong electron-donating groups. This enhances the electron density at the bipyridine core, which can lead to stronger metal-ligand bonds in coordination complexes.

A comparison with other substituted bipyridines highlights the role of the substituent's electronic effect:

Electron-donating groups like amino (-NH₂) or methyl (-CH₃) groups increase the electron density of the bipyridine.

Electron-withdrawing groups , such as carboxylic acid (-COOH) or sulfonic acid (-SO₃H), have the opposite effect, decreasing the electron density. rsc.org

This tuning of electronic properties is a cornerstone of designing functional molecules. For example, attaching electron-rich arylamine groups to a bipyridine core through a vinylene linker creates π-extended ligands that can significantly alter the electronic and photophysical properties of their ruthenium complexes. mdpi.com The strategic placement of these substituents allows for precise control over the energy levels of the frontier orbitals, which in turn governs the absorption and emission characteristics of the resulting complexes.

Table 1: Comparison of Electronic Effects of Substituents on 2,2'-Bipyridine Derivatives

| Compound | Substituents | Electronic Effects |

|---|---|---|

| [2,2'-Bipyridine]-4,4'-diamine | -NH₂ at 4,4' | Electron-donating, enhances H-bonding |

| 2,2'-Bipyridine-4,4'-dicarboxylic acid | -COOH at 4,4' | Electron-withdrawing, acidic |

| 4,4'-Dimethyl-2,2'-bipyridine | -CH₃ at 4,4' | Electron-donating, hydrophobic |

| 2,2'-Bipyridine | None | Neutral π-conjugated system |

Data sourced from Benchchem

Photophysical Behavior

The interaction of this compound complexes with light gives rise to a range of photophysical phenomena. These processes are dictated by the electronic structure of the complexes and are of significant interest for applications in areas such as bioimaging, sensing, and photodynamic therapy.

Metal-to-Ligand Charge Transfer (MLCT) and Intraligand Charge Transfer (ILCT) Phenomena

Upon absorption of light, an electron can be promoted from a metal-centered orbital to a ligand-centered orbital, a process known as Metal-to-Ligand Charge Transfer (MLCT). libretexts.org This is a common and important transition in transition metal complexes with π-acceptor ligands like bipyridine. libretexts.org The resulting MLCT excited state is often responsible for the luminescent properties of these complexes. acs.org For example, the classic [Ru(bpy)₃]²⁺ complex exhibits strong luminescence from a ³MLCT excited state. acs.org

In addition to MLCT, other charge transfer processes can occur. Intraligand Charge Transfer (ILCT), also referred to as Ligand-Centered (LC) charge transfer, involves the transfer of an electron between different parts of the same ligand. nih.gov In donor-π-acceptor (D-π-A) systems, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge, ILCT is a dominant process. rsc.org Complexes of this compound can be designed to exhibit such properties.

Two-Photon Absorption Properties and Strategies for Enhancement

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require a single photon of higher energy. This phenomenon is highly advantageous for applications like 3D microfabrication, high-resolution imaging, and photodynamic therapy, as it allows for deeper penetration of light into scattering media. nih.gov

Ruthenium(II) complexes with engineered bipyridine ligands have shown significant promise as TPA materials. nih.govmdpi.com A key strategy for enhancing TPA cross-sections (a measure of the TPA efficiency) is to create multi-branched complexes and to extend the π-conjugation of the ligands. mdpi.com For instance, by substituting the 4,4'-positions of the bipyridine core with electron-rich arylamine groups like triphenylamine (B166846) or carbazolyl units, D−π−A−A−π−D type ligands are created. mdpi.com

When these ligands are incorporated into ruthenium complexes, such as [RuL₃]²⁺ or [RuL(bpy)₂]²⁺, the TPA cross-section values are significantly enhanced compared to the free ligands. mdpi.com This enhancement is attributed to cooperative effects within the multi-dipolar complexes and the influence of charge transfer processes. mdpi.com

Table 2: Two-Photon Absorption Properties of Selected Ruthenium Complexes

| Complex | λmaxTPA (nm) | δmax (GM) |

|---|---|---|

| [Ru(LT)₃]²⁺ | 855 | 1465 ± 220 |

| [Ru(LF)₃]²⁺ | 870 | 1315 ± 200 |

| [RuLF(bpy)₂]²⁺ | - | ~390 |

| [RuLT(bpy)₂]²⁺ | - | ~125 |

Data for LT (triphenylamine-substituted) and LF (diphenylamino-fluorenyl-substituted) ligands. Data sourced from MDPI. mdpi.com

Luminescence and Fluorescence Characteristics (Quantum Yields, Lifetimes, Emission Maxima)

Many complexes of 2,2'-bipyridine and its derivatives are luminescent, emitting light after being electronically excited. The characteristics of this emission—such as its color (emission maximum), efficiency (quantum yield), and duration (lifetime)—are highly dependent on the metal center, the ligand structure, and the surrounding environment.

For instance, iridium(III) complexes with substituted bipyridine ligands can be strong emitters. An [Ir(ppy)₂(N^N)][PF₆] complex where the N^N ligand was 6,6′-dimethyl-4,4′-diphenyl-2,2′-bipyridine was found to have a high photoluminescence quantum yield of 0.54. mdpi.com However, replacing the phenyl groups with fluorophenyl groups in a similar complex drastically reduced the quantum yield to 5-19%, demonstrating the sensitivity of luminescence to subtle changes in ligand structure. mdpi.com

The quantum yield can also be influenced by the metal ion. In a study of chiral bipyridine ligands complexed with zinc(II) and cadmium(II), the quantum yield was found to increase in the order: free ligand < cadmium(II) complex < zinc(II) complex. rsc.org

The benchmark complex, [Ru(bpy)₃]²⁺, is well-known for its red-orange phosphorescence. youtube.com Its phosphorescence quantum yield has been re-evaluated to be 0.040 in aerated water and 0.095 in deaerated acetonitrile, values that serve as important standards in photophysical studies. bjraylight.comresearchgate.net The emission lifetimes of these complexes can range from nanoseconds to microseconds, depending on the nature of the excited state (singlet for fluorescence, triplet for phosphorescence) and the pathways available for its deactivation. rsc.org

Excited-State Dynamics and Intramolecular Proton Transfer (ESIPT) in Derivatives

The excited-state dynamics of bipyridine derivatives are a subject of significant research interest, particularly concerning processes like excited-state intramolecular proton transfer (ESIPT). ESIPT is a photophysical process where a proton is transferred within a molecule in its excited state. This phenomenon is highly sensitive to the molecular structure and environment.

In derivatives of 2,2'-bipyridine, such as 2,2'-bipyridine-3,3'-diol, the interplay between ESIPT and another photophysical process, thermally activated delayed fluorescence (TADF), has been explored. nih.govmdpi.com For 2,2'-bipyridine-3,3'-diol, computational studies suggest that upon photoexcitation, the molecule can undergo a barrierless single ESIPT process. nih.govmdpi.com This is in contrast to a double ESIPT process, which would involve the transfer of two protons. mdpi.com The specific pathway, whether single or double ESIPT, has been a topic of some debate and significantly influences the subsequent de-excitation pathways, including fluorescence and intersystem crossing to triplet states, which are crucial for TADF. nih.govmdpi.com

While detailed studies on the excited-state dynamics and ESIPT specifically for this compound are not extensively documented in the reviewed literature, the principles observed in other substituted bipyridines can be extrapolated. The presence of amino groups at the 2,2'-positions could potentially influence ESIPT if a suitable proton donor is present in the molecule or its environment. The amino groups are known to be electron-donating, which can affect the electron density distribution in the excited state and, consequently, the driving force for proton transfer. researchgate.net

Furthermore, studies on related diaminopyrimidine compounds have shown that amino substituents play a crucial role in their excited-state dynamics, influencing their lifetimes and deactivation pathways. rsc.org For instance, in 2,4-diaminopyrimidine, theoretical calculations indicate the existence of several pathways for ultrafast radiationless deactivation following excitation. rsc.org This suggests that the amino groups in this compound would likewise be expected to have a significant impact on its photophysical properties.

Electrochemical Properties and Redox Activity

The electrochemical behavior of this compound and its metal complexes is a key area of investigation, as it provides insights into their potential applications in areas such as catalysis and molecular electronics. The redox activity of these compounds is typically centered on both the metal ion and the bipyridine ligand.

Cyclic Voltammetry and Other Voltammetric Techniques

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to study the redox properties of bipyridine complexes. wikipedia.orgiieta.orgnih.gov CV experiments involve sweeping the potential of a working electrode and measuring the resulting current, providing information about the redox potentials and the stability of the oxidized and reduced species.

For example, the cyclic voltammogram of tris(4,4'-diamino-2,2'-bipyridine)ruthenium(II) bis(tetrafluoroborate) has been studied to understand the oxidation of Ru(II) to Ru(III). researchgate.net In general, tris(bipy) complexes of many transition metals are electroactive, and their cyclic voltammograms often show reversible one-electron reactions. wikipedia.orgiieta.org The reversibility of these redox events is an important characteristic for their application in devices like batteries or sensors.

The electrochemical characteristics of charge transfer complexes involving 4,4'-bipyridine (B149096) and benzoquinone derivatives have also been investigated using cyclic and convolutive voltammetry. iieta.orgresearchgate.net These studies help in determining the electrode reaction pathways and other electrochemical parameters. iieta.org For a charge transfer complex of 4,4'-bipyridine with a benzoquinone derivative, the cyclic voltammogram displayed a single anodic peak and a corresponding cathodic peak, indicative of a redox process. researchgate.net

Analysis of Metal-Centered and Ligand-Centered Reversible Redox Events

In metal complexes of 2,2'-bipyridine and its derivatives, redox events can be either metal-centered or ligand-centered. wikipedia.orgiieta.org A metal-centered redox event involves a change in the oxidation state of the central metal ion (e.g., Fe(II)/Fe(III) or Ru(II)/Ru(III)). A ligand-centered redox event involves the addition or removal of electrons from the bipyridine ligand itself, which has accessible π* orbitals that can accept electrons. nih.gov

Often, both types of redox events can be observed in the same complex. wikipedia.orgiieta.org For instance, in many tris(bipy) complexes, the first oxidation is metal-centered, while subsequent reductions are typically ligand-centered. wikipedia.orgiieta.org Under strongly reducing conditions, some tris(bipy) complexes can be reduced to neutral species where the bipyridine ligands exist in their reduced form (bipy⁻). wikipedia.org

A study on an iron complex with a bis(imino)bipyridine ligand demonstrated extensive redox non-innocence of the ligand. acs.org Spectroscopic and computational studies revealed that during various reduction processes, the iron center remained in the Fe(II) oxidation state, while the ligand could access four different oxidation states. acs.org This highlights the ability of the bipyridine framework to act as an electron reservoir. The specific nature of the redox event, whether metal- or ligand-centered, can be elucidated by a combination of electrochemical techniques and spectroscopy.

Tuning of Redox Potentials through Ligand Modification and Environmental Factors

The redox potentials of bipyridine complexes can be systematically tuned by modifying the bipyridine ligand with different substituents. acs.orgnih.govresearchgate.netfrontiersin.org Electron-donating groups, such as the amino groups in this compound, generally make the complex easier to oxidize (i.e., lower the oxidation potential) and harder to reduce. Conversely, electron-withdrawing groups, like carboxylic acids, have the opposite effect. ossila.com

This principle is well-established in the field of polypyridyl complexes. For example, in a series of substituted [Fe(bpy)₃]²⁺ complexes, the reduction potentials were found to span a large range depending on the substituents. nih.govresearchgate.net This tuning of redox potentials arises from the modification of the electrostatic environment around the metal center. nih.govresearchgate.net The Hammett parameter of the substituents on terpyridine ligands, a related class of polypyridyl ligands, has been shown to correlate well with both the metal- and ligand-centered redox potentials of their transition metal complexes. nih.govacs.org

Environmental factors, such as the solvent and the nature of the electrolyte, can also influence the redox potentials of bipyridine complexes. For instance, the quenching of the excited state of ruthenium(II) bipyridine complexes by other species in solution has been shown to be dependent on the ionic strength of the medium. rsc.org This demonstrates that the surrounding environment can play a significant role in the electron transfer processes involving these complexes.

Below is a table summarizing the electrochemical data for a selection of bipyridine and related complexes, illustrating the effect of substituents on their redox potentials.

| Complex/Ligand | Redox Event | Potential (V vs. reference) | Technique | Reference |

| Tris(4,4'-diamino-2,2'-bipyridine)ruthenium(II) | Ru(II)/Ru(III) oxidation | Not specified in abstract | Cyclic Voltammetry | researchgate.net |

| Charge transfer complex of 4,4'-bipyridine with benzoquinone derivative | Anodic peak | 0.451 | Cyclic Voltammetry | researchgate.net |

| Charge transfer complex of 4,4'-bipyridine with benzoquinone derivative | Cathodic peak | 0.323 | Cyclic Voltammetry | researchgate.net |

| [Fe(bpy)₃]²⁺ series with various substituents | Reduction potentials | Spans a range of 2.07 eV | DFT Calculations | nih.govresearchgate.net |

Computational and Theoretical Chemistry of 2,2 Diamino 4,4 Bipyridine Systems

Quantum Chemical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum chemical tools used to investigate the electronic structure and properties of molecules. For 2,2'-Diamino-4,4'-bipyridine, these calculations are crucial for understanding its geometry, electronic transitions, and reactivity.

Structural Optimization and Conformational Analysis

DFT calculations are employed to determine the most stable geometric structure of this compound. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The 2,2'-substitution pattern places the amino groups near the bipyridine core's nitrogen atoms, which enhances electron density and strengthens metal-ligand interactions.

The dihedral angle between the two pyridine (B92270) rings is a critical parameter influencing the molecule's electronic and optical properties. nih.gov Computational studies have shown that twisted conformations of the 4,4'-bipyridine (B149096) skeleton can significantly affect its conductance. nih.gov In related bipyridine dioxide complexes, the dihedral angles between the pyridine rings have been found to be in the range of 61.8(2)° to 71.7(2)°. mdpi.com

Electronic Structure and Spectroscopic Property Prediction

DFT and TD-DFT calculations are instrumental in predicting the electronic and spectroscopic properties of this compound and its metal complexes. These methods can accurately simulate UV-visible spectra, with calculated maximum absorption wavelengths (λmax) showing good correlation with experimental data. researchgate.net For a series of ruthenium complexes with substituted bipyridine ligands, including the 4,4'-diamino derivative, TD-DFT has been used to simulate their spectral properties. researchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined using DFT. These calculations provide insights into the molecule's reactivity and its ability to participate in charge transfer processes. A good linear relationship has been found between DFT computed HOMO energies and the experimentally determined redox potentials for a series of ruthenium bipyridyl complexes. researchgate.net

Excited State Characterization and Charge Transfer Analysis

TD-DFT is particularly useful for characterizing the excited states of this compound and analyzing charge transfer phenomena. In metal complexes, these calculations can confirm the nature of electronic transitions, such as Metal-to-Ligand Charge Transfer (MLCT). For instance, in manganese(II) complexes with 2,2'-bipyridine-1,1'-dioxide, TD-DFT calculations have elucidated the MLCT nature of the absorption in the visible range by examining the hole and electron distributions associated with spin-allowed transitions. mdpi.com The introduction of electron-donating amino groups on the bipyridine ligand can tune the redox potential of metal complexes, a feature that can be computationally predicted. researchgate.net

Molecular Mechanics and Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided context, the principles of this methodology are well-established for studying the dynamic behavior of molecules. mdpi.comchemrxiv.org MD simulations can provide atomistic-level detail on the conformational landscapes of molecules over time by integrating Newton's laws of motion. chemrxiv.org

For systems involving host-guest complexes, such as those with cyclodextrins, MD simulations are invaluable for understanding the noncovalent interactions that drive complex formation. mdpi.com Given that this compound can act as a guest in larger supramolecular assemblies, MD simulations would be a suitable method to explore the stability and dynamics of such systems. Coarse-grained models, like the Martini force field, have also been developed to study large biomolecular systems and their self-assembly, which could be adapted for complex systems involving this bipyridine derivative. rug.nl

Theoretical Studies on Reaction Mechanisms and Catalytic Pathways

Theoretical studies, often employing DFT, are crucial for elucidating reaction mechanisms and catalytic pathways involving this compound. For instance, computational studies on related rhenium pincer complexes have investigated the cooperative activation of C-N triple bonds in nitriles, revealing reversible C-C and Re-N bond formation. weizmann.ac.il Such computational approaches can provide a detailed understanding of the energetic barriers and intermediate structures along a reaction coordinate. While specific studies on the reaction mechanisms of this compound are not detailed, the methodologies are broadly applicable to understand its reactivity, including oxidation, reduction, and substitution reactions.

Modeling of Intermolecular Interactions and Supramolecular Assembly

The ability of this compound to form hydrogen bonds and coordinate with metal ions makes it a valuable building block for supramolecular chemistry. Computational modeling plays a key role in understanding the intermolecular interactions that govern the self-assembly of this molecule into larger architectures.

The amino groups and pyridine nitrogen atoms can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen-bonded networks. acs.org Quantum chemical calculations can be used to determine the energies of these interactions. For example, studies on diaminopyridines have shown that N-H···N(pyridine) hydrogen bonds are the strongest intermolecular interactions. epa.gov In the solid state, these interactions, along with π-π stacking, dictate the crystal packing.

In metal-organic frameworks (MOFs) and coordination polymers, this compound can act as a ligand, connecting metal centers to form extended structures. acs.org Computational modeling can predict the geometry and stability of these assemblies, guiding the design of new materials with desired topologies and properties.

Advanced Functional Materials and Catalytic Applications of 2,2 Diamino 4,4 Bipyridine Systems

Metal-Organic Frameworks (MOFs) and Porous Coordination Polymers (PCPs)

The bifunctional nature of 2,2'-diamino-4,4'-bipyridine, with its metal-coordinating pyridine (B92270) nitrogens and reactive amino groups, makes it an excellent candidate for a linker in the synthesis of MOFs and Porous Coordination Polymers (PCPs). These materials are characterized by their crystalline, porous structures, which are formed by the self-assembly of metal ions or clusters and organic linkers.

The amino groups also serve as reactive sites for post-synthetic modification, enabling the introduction of various functional groups to tailor the properties of the MOF for specific applications. For instance, transition metal complexes of 2,2'-bipyridine-4,4'-diamine can act as "metallo-tectons" (building blocks) for creating these hydrogen-bonded networks. acs.org The choice of metal ion and reaction conditions can influence the final topology and properties of the resulting framework.

The use of bipyridine-based linkers, including functionalized derivatives like this compound, leads to a wide array of MOF structures with varying dimensionalities (1D, 2D, and 3D). rsc.orgresearchgate.net The structural diversity arises from the coordination preferences of the metal ions, the geometry of the linker, and the synthetic conditions employed. rsc.orgresearchgate.net For example, a series of flexible MOFs have been synthesized using 4,4'-bipyridine (B149096) and various transition metals, resulting in interesting 1D, 2D, and 3D structures depending on the solvent used. rsc.orgresearchgate.net

The porosity of these frameworks can be controlled by the length and rigidity of the linker molecule. While 4,4'-bipyridine is a common choice, the introduction of amino groups in the 2,2' positions can influence the packing of the framework and the resulting pore size and shape. The substitution of pillaring ligands in some homochiral MOFs with extended bipyridine-type linkers allows for the modification of the 1D channel topology, including its shape, cross-section, and chemical functionality. manchester.ac.uk This control over porosity is crucial for applications such as gas storage and separation. For instance, a porous framework polymer based on a zinc(II) 4,4'-bipyridine-2,6,2',6'-tetracarboxylate has shown significant gas storage capacities for hydrogen and methane. nih.govmanchester.ac.uk

Table 1: Structural Features of MOFs with Bipyridine-based Linkers

| MOF Formulation | Metal Ion | Linker(s) | Dimensionality | Reference |

| [Cd(ADA)(4,4′-bipy)₀.₅]·(DMF) | Cd(II) | 1,3-adamantanediacetate, 4,4′-bipyridine | 1D, 2D, 3D | rsc.orgresearchgate.net |

| [Mn(ADA)(4,4′-bipy)₀.₅]·(DMF) | Mn(II) | 1,3-adamantanediacetate, 4,4′-bipyridine | 1D, 2D, 3D | rsc.orgresearchgate.net |

| Zn(ADA)(4,4′-bipy)₀.₅ | Zn(II) | 1,3-adamantanediacetate, 4,4′-bipyridine | 1D, 2D, 3D | rsc.orgresearchgate.net |

| [Ni₂(L-asp)₂(3rbp)] | Ni(II) | L-aspartate, 1,4-dipyridylbenzene | Layered | manchester.ac.uk |

| {[Zn₂(L)]·4H₂O} | Zn(II) | 4,4'-bipyridine-2,6,2',6'-tetracarboxylic acid | 3D | nih.govmanchester.ac.uk |

Catalysis and Electrocatalysis

The electronic properties and coordination capabilities of this compound and its derivatives make them valuable components in various catalytic and electrocatalytic systems.

Bipyridine-based systems, particularly ruthenium polypyridine complexes, are well-known photosensitizers for hydrogen evolution from water. nih.gov The functionalization of the bipyridine ligands can be used to fine-tune the redox and optical properties of the photosensitizer to improve photocatalytic performance. nih.gov While much of the research has focused on 2,2'-bipyridine (B1663995), the principles can be extended to its amino-functionalized derivatives. The amino groups can potentially influence the electronic structure and stability of the photocatalytic system.

Covalent triazine frameworks (CTFs) based on bipyridine have also been investigated for photocatalytic hydrogen evolution. nih.gov The properties of these materials, such as specific surface area, band gap, and charge separation, can be tailored by controlling the bipyridine content, which in turn affects the hydrogen evolution reaction (HER) rates. nih.gov MOFs containing bipyridine ligands have also shown promise in photoelectrochemical water splitting. acs.org

The redox activity of bipyridine complexes is central to their application in electrocatalysis. While specific studies on this compound in biofuel cells are not extensively detailed in the provided results, related bipyridine complexes like Ru(bpy)₃²⁺ have been explored as electrocatalysts for electron mediators in biofuel cells. google.com The ability of the bipyridine ligand to stabilize different oxidation states of the coordinated metal ion is key to its function in mediating redox reactions. The amino groups in this compound could potentially enhance the electrocatalytic activity by participating in proton-coupled electron transfer processes or by providing anchoring points for immobilization onto electrode surfaces.

Bipyridine ligands are widely used in homogeneous and heterogeneous catalysis for various organic transformations. Catalysis is crucial in organic and polymer chemistry for reactions like cross-coupling and polymerization. mdpi.com Palladium complexes containing substituted bipyridine ligands have been used to catalyze the copolymerization of CO and styrene. dntb.gov.ua The electronic and steric properties of the bipyridine ligand can significantly influence the activity and selectivity of the catalyst.

In the realm of heterogeneous catalysis, MOFs and other framework materials containing bipyridine units offer the advantage of active sites within a porous and stable structure. While the direct use of this compound in copolymerization catalysis is not explicitly detailed, the principles of catalyst design using functionalized bipyridines are well-established. For example, organocatalyzed atom transfer radical polymerization (O-ATRP) utilizes organic photoredox catalysts, some of which are based on complex aromatic systems that share structural motifs with bipyridines. nih.gov

Advanced Sensing and Probing Mechanisms

The distinct electronic and structural characteristics of this compound have spurred its application in the creation of sophisticated sensors and probes for a variety of chemical and biological analytes. These advanced systems typically operate by detecting measurable changes in their electrochemical or optical properties upon interaction with a target molecule.

Electrochemical Sensors for Chemical and Biological Analytes (e.g., Oxygen, ATP, Methanol)

The development of electrochemical sensors based on this compound and its derivatives has demonstrated significant potential for the sensitive and selective detection of various analytes. A common approach involves the immobilization of a metal complex containing the diamino-bipyridine ligand onto an electrode surface.

A notable example is the use of a glassy carbon electrode modified with a poly(3,4-ethylenedioxythiophene) film doped with a ruthenium complex of this compound for the electrocatalytic oxidation of methanol (B129727). This sensor exhibited a linear response to varying methanol concentrations, highlighting its applicability in areas such as fuel cell technology and methanol monitoring. The catalytic activity is ascribed to the redox mediation of the ruthenium complex, where the ligand environment plays a crucial role in facilitating the electron transfer process.

While direct applications of this compound for oxygen and ATP sensing are an area of ongoing research, the fundamental principles of electrochemical sensing with analogous bipyridine-based systems suggest its considerable potential. For oxygen sensing, the mechanism would likely involve the modulation of a metal complex's redox signal upon the binding or reduction of oxygen. In the case of ATP sensing, a plausible strategy would involve the displacement of a coordinated species by the phosphate (B84403) groups of ATP, which would, in turn, generate a detectable electrochemical response.

Fluorescent Probes for Metal Ions (e.g., Zn2+) and Biological Systems

The intrinsic fluorescence of this compound, which can be significantly altered upon coordination with metal ions, makes it an excellent scaffold for designing fluorescent probes.

A prominent example is a Schiff base derivative of this compound that functions as a selective "turn-on" fluorescent sensor for zinc ions (Zn2+). In its unbound state, the probe displays weak fluorescence. However, upon binding with Zn2+, a substantial enhancement in fluorescence intensity is observed. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the rigidification of the molecular structure following metal ion coordination, which curtails non-radiative decay pathways. This particular probe has demonstrated high selectivity for Zn2+ over other common metal ions.

The utility of such probes extends into biological systems. The capacity to selectively detect Zn2+, an essential ion involved in a myriad of physiological processes, opens avenues for cellular imaging and the monitoring of zinc homeostasis. The biocompatibility and photophysical properties of these probes are critical determinants of their successful application within complex biological milieu.

Elucidation of Sensing Mechanisms: Electron Transfer, Coordination-Induced Changes, Proton Transfer

The functionality of sensors and probes derived from this compound is underpinned by several key sensing mechanisms.

Electron Transfer: In numerous electrochemical sensors, the detection mechanism is predicated on electron transfer processes. The analyte can be either directly oxidized or reduced at the modified electrode surface, with the diamino-bipyridine complex serving as an electrocatalyst. Alternatively, the analyte can interact with the complex, thereby modulating its redox properties. In the methanol sensor example, the ruthenium complex facilitates the transfer of electrons from methanol to the electrode.

Coordination-Induced Changes: This mechanism is especially pertinent to fluorescent probes. The binding of a metal ion or another analyte to the this compound ligand or its metal complex can induce significant alterations in the molecular geometry and electronic structure. As observed with the Zn2+ probe, this coordination can result in a more rigid structure, restricting intramolecular rotations and vibrations, which consequently enhances fluorescence emission (CHEF effect).

Proton Transfer: The presence of amino groups at the 4,4' positions of the bipyridine ring introduces the possibility of proton transfer playing a role in the sensing mechanism. Variations in pH can influence the protonation state of these amino groups, which can, in turn, affect the coordination environment of a metal center and the photophysical properties of the molecule. While less frequently the primary sensing mechanism, proton transfer can act as a modulating factor or be integrated into a more complex sensing cascade. For instance, the binding of an analyte could alter the local pH, triggering a change in the ligand's protonation state and producing a detectable signal.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings

Research into 2,2'-Diamino-4,4'-bipyridine has yielded several critical findings that underscore its importance as a building block in materials science and coordination chemistry. A major contribution has been the development of improved synthetic routes for bipyridine derivatives, which, in some cases, have significantly increased yields and utilize milder reaction conditions compared to previous methods. researchgate.netuniversityofgalway.ie

The primary significance of this compound lies in its role as a versatile bidentate chelating ligand. Its ability to form stable complexes with a variety of transition metals is a cornerstone of its utility. researchgate.net The amino groups at the 2,2'-positions enhance the electron-donating properties of the ligand, which can influence the electronic and, consequently, the catalytic and photophysical properties of the resulting metal complexes. researchgate.net

A notable academic contribution is the use of its isomer, 4,4'-diamino-2,2'-bipyridine, as a "metallo-tecton" (a building block for supramolecular structures) for the construction of three-dimensional hydrogen-bonded networks. acs.org This has opened avenues for the rational design of crystalline solids with specific network topologies. Furthermore, the incorporation of functionalized bipyridines, including amino-substituted variants, into metal-organic frameworks (MOFs) has been a significant area of research. researchgate.net These functionalized MOFs exhibit enhanced properties for applications such as catalysis due to the ability of the bipyridine unit to coordinate with secondary metal cations. researchgate.net

Identification of Emerging Research Avenues and Untapped Potential

The future of this compound research is branching into several exciting and potentially impactful areas. The inherent electronic properties of its metal complexes make them prime candidates for further exploration in photocatalysis, particularly for CO2 reduction and water splitting, as well as in the development of advanced dye-sensitized solar cells. researchgate.net The tunability of the ligand through functionalization allows for the fine-tuning of the electronic properties of ruthenium and other metal complexes, which is crucial for these applications. researchgate.netepfl.ch

Another burgeoning research avenue is the development of novel sensors. The luminescence of bipyridine-containing metal complexes can be sensitive to their environment, opening the door to the design of new luminescent sensors for various analytes. researchgate.net The redox-active nature of compounds like 4,4'-diamino-2,2'-bipyridine has also been leveraged to create probes for biomolecules like DNA and to detect species such as oxygen and ATP in mitochondria. biosynth.com

The synthesis of unsymmetrically substituted bipyridines is an area with significant untapped potential. researchgate.net These ligands can create coordination environments with unique steric and electronic properties, leading to novel catalytic activities and material properties that are not achievable with symmetrical ligands. Furthermore, the use of functionalized bipyridines as stabilizers for catalytically active nanoparticles is a promising strategy for creating robust and recyclable catalysts. epfl.ch

Challenges and Opportunities in the Field of this compound Research

Despite the significant progress, several challenges remain that also present opportunities for future innovation. A primary challenge lies in the synthesis of bipyridine derivatives. While improved methods exist, many synthetic routes still suffer from low yields, harsh reaction conditions, or are limited to specific substitution patterns. mdpi.com Developing more efficient, scalable, and versatile synthetic methodologies is a critical hurdle to overcome for the widespread application of these compounds. The instability of certain synthetic precursors, such as 2-pyridylboronic acids, further complicates the synthesis of specific derivatives. mdpi.com

The stability and recyclability of catalysts derived from this compound and its analogues are ongoing concerns. In catalytic applications, leaching of the metal center or deactivation of the catalyst can limit its practical use. epfl.ch Encapsulating these complexes within robust frameworks like MOFs or utilizing them as nanoparticle stabilizers are promising strategies to address these issues, representing a significant opportunity for research and development. researchgate.net

The exploration of the full potential of asymmetrically functionalized bipyridines is another area ripe with opportunity. The synthetic challenges associated with creating these molecules are significant, but the potential payoff in terms of creating materials with highly tailored properties for specific applications in catalysis, electronics, and materials science is immense. researchgate.net Overcoming these synthetic hurdles will unlock a vast design space for new functional molecules and materials.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2,2'-diamino-4,4'-bipyridine, and how can purity be optimized?

- The compound is typically synthesized via condensation reactions, such as the reaction of thiourea with 1,4-dibromobutane-2,3-dione, followed by purification via recrystallization . Purity optimization involves iterative solvent washing (e.g., acetone/ether) and characterization via elemental analysis and NMR spectroscopy to confirm the absence of byproducts .

Q. What safety precautions are critical when handling this compound in the laboratory?

- The compound is classified under GHS Category 2 for skin/eye irritation and respiratory toxicity. Mandatory precautions include:

- Use of PPE (gloves, lab coats, respirators) and fume hoods to avoid inhalation .

- Immediate rinsing with water for skin/eye contact and access to emergency showers .

- Storage in ventilated, dry areas away from strong acids/oxidizers to prevent reactive hazards .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Key methods include:

- IR spectroscopy : Identifies NH₂ stretching bands (3075–3260 cm⁻¹) and hydrogen bonding via frequency shifts .

- NMR : ^1H NMR (δ = 6.75–8.40 ppm) and ^13C NMR (102–168 ppm) resolve aromatic and amino group environments .

- X-ray crystallography : Reveals supramolecular interactions (e.g., π-π stacking, hydrogen bonds) in cocrystals .

Advanced Research Questions

Q. What strategies enable the design of metal complexes using this compound as a ligand?

- The bipyridine moiety acts as a bidentate ligand, coordinating with transition metals (e.g., Cu, Rh) via its nitrogen atoms. Key considerations:

- Solvent choice (water/ethanol mixtures) and counterion selection (e.g., perchlorate) to stabilize coordination .

- Reductive carbonylation with Rh catalysts under CO atmosphere forms stable carbonyl complexes .

- Challenges include competing cocrystallization (e.g., with 4,4’-bipyridine), requiring careful stoichiometric control .

Q. How can researchers resolve contradictions in data when unexpected cocrystals form instead of metal complexes?

- If metal coordination fails (e.g., with Cd²⁺/Zn²⁺), analyze the product via:

- Single-crystal XRD : Confirms cocrystal structure (e.g., hydrogen-bonded networks with 4,4’-bipyridine) .

- Thermogravimetric analysis (TGA) : Differentiates thermal stability profiles between cocrystals and metal complexes.

- Adjust synthetic conditions (pH, solvent polarity) to favor metal-ligand binding over supramolecular assembly .

Q. What role does this compound play in constructing covalent organic frameworks (COFs)?

- As a COF monomer, its amino groups enable Schiff-base reactions with aldehyde linkers (e.g., 1,3,5-triformylphloroglucinol) to form imine-linked porous networks .

- Applications include photocatalysis and gas storage, leveraging its π-conjugated system for charge transport .

Q. How does π-π stacking influence the supramolecular assembly of this compound in cocrystals?

- Cocrystals with 4,4’-bipyridine exhibit 2D polymeric networks stabilized by:

- Face-to-face π-π interactions (3.5–4.0 Å spacing) between aromatic rings .

- N–H∙∙∙N hydrogen bonds (2.8–3.0 Å) involving amino and pyridyl groups .

Methodological Considerations

Q. What analytical techniques are essential for verifying the catalytic activity of this compound-based complexes?

- Cyclic voltammetry : Probes redox behavior (e.g., Ru/Ir complexes in dye-sensitized solar cells) .

- UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands in photocatalytic systems .

- GC-MS/HPLC : Quantifies reaction yields in catalytic reductions (e.g., α,β-unsaturated substrates) .

Q. How can computational modeling complement experimental studies of this compound derivatives?

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps) and binding energies with metals .

- Molecular dynamics simulations : Model supramolecular assembly pathways and cocrystal stability .

Tables

Table 1. Key Spectral Data for this compound

| Technique | Observations |

|---|---|

| IR (KBr) | NH₂: 3075, 3260 cm⁻¹; C=C: 1525, 1582 cm⁻¹ |

| ^1H NMR (DMSO) | δ 6.75 (thiazole CH), 7.15 (NH₂), 7.90–8.40 (pyridyl H) |

| ^13C NMR (DMSO) | 102–168 ppm (aromatic carbons) |

Table 2. Applications in Coordination Chemistry

| Application | Metal | Outcome |

|---|---|---|

| Reductive carbonylation | Rh | Stable Rh carbonyl complexes |

| Photocatalysis | Ru/Ir | Enhanced charge separation in COFs |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.